2-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
2-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Introduction of the 4-fluorobenzyl group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the 4-fluorobenzyl moiety.
Sulfonylation: The thiadiazole ring is sulfonylated using sulfonyl chlorides under basic conditions.
Formation of the benzamide core: This involves the reaction of the sulfonylated thiadiazole with 2-chlorobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Electrophiles like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Signal Transduction Pathways: It can interfere with signaling pathways by binding to receptors or other proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H11ClFN3O3S2 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-chloro-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11ClFN3O3S2/c17-13-4-2-1-3-12(13)14(22)19-15-20-21-16(25-15)26(23,24)9-10-5-7-11(18)8-6-10/h1-8H,9H2,(H,19,20,22) |
InChI Key |
YQGJSJCYRMRREI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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